molecular formula C17H25N3O2 B1399188 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone CAS No. 1361116-33-7

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone

Cat. No.: B1399188
CAS No.: 1361116-33-7
M. Wt: 303.4 g/mol
InChI Key: GVGDUUXWZZPYSD-UHFFFAOYSA-N
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Description

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone is a complex organic compound that features a piperazine and piperidine moiety linked through an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.

Scientific Research Applications

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

IUPAC Name

1-[4-(4-piperazin-1-ylphenoxy)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14(21)19-10-6-17(7-11-19)22-16-4-2-15(3-5-16)20-12-8-18-9-13-20/h2-5,17-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDUUXWZZPYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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